molecular formula C7H11Cl3N2 B2451207 2-(Aminomethyl)-6-chloroaniline;dihydrochloride CAS No. 2551119-64-1

2-(Aminomethyl)-6-chloroaniline;dihydrochloride

Cat. No.: B2451207
CAS No.: 2551119-64-1
M. Wt: 229.53
InChI Key: SHVPXNUYVZTIAW-UHFFFAOYSA-N
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Description

Crystallographic Data and Three-Dimensional Conformational Analysis

Crystallographic data specifically for 2-(Aminomethyl)-6-chloroaniline dihydrochloride are not directly available in the provided sources. However, related chloroaniline derivatives indicate that the compound typically crystallizes with the aminomethyl substituent positioned ortho to the aniline nitrogen, and the chloro substituent at the 6-position on the aromatic ring. The dihydrochloride form involves protonation of the amino groups, resulting in ionic interactions with chloride ions.

Three-dimensional conformational analysis of similar compounds shows that the aminomethyl side chain adopts a conformation that allows for hydrogen bonding and electrostatic interactions with the hydrochloride ions. The chlorine atom at the 6-position influences the electronic distribution on the aromatic ring and can affect the molecule’s overall dipole moment and binding characteristics. Molecular modeling suggests a non-planar conformation due to steric hindrance between the substituents, which impacts the compound's reactivity and interaction with biological targets.

Comparative Structural Analysis with Ortho-, Meta-, and Para-Chloroaniline Derivatives

A comparative structural analysis of 2-(Aminomethyl)-6-chloroaniline dihydrochloride with its positional isomers—ortho-, meta-, and para-chloroaniline derivatives—reveals distinct differences in molecular geometry and electronic properties:

Substitution Position Compound Name Molecular Formula Key Structural Features
Ortho (2-position) 2-(Aminomethyl)-2-chloroaniline dihydrochloride C7H11Cl3N2 Chlorine adjacent to aminomethyl group; increased steric hindrance; potential for intramolecular H-bonding
Meta (3-position) 2-(Aminomethyl)-3-chloroaniline dihydrochloride C7H11Cl3N2 Chlorine positioned meta to aminomethyl; less steric interference; altered electronic effects
Para (4-position) 2-(Aminomethyl)-4-chloroaniline dihydrochloride C7H11Cl3N2 Chlorine opposite aminomethyl group; minimal steric hindrance; electronic effects more delocalized
6-position (target) 2-(Aminomethyl)-6-chloroaniline dihydrochloride C7H11Cl3N2 Chlorine at 6-position; ortho to aniline nitrogen; influences conformation and binding affinity

The position of the chlorine substituent significantly influences the compound’s three-dimensional shape and electronic distribution. For example, ortho substitution (2-position) often results in steric clashes that can restrict rotation of the aminomethyl side chain and promote intramolecular hydrogen bonding. Meta substitution (3-position) reduces steric hindrance but modifies resonance effects differently compared to para substitution (4-position), where the chlorine is opposite the aminomethyl group, allowing for more symmetrical electronic distribution.

The 6-position substitution, which is meta relative to the aminomethyl group but ortho to the aniline nitrogen, uniquely affects the molecule by combining steric and electronic influences that can enhance binding interactions in molecular targets. This positional effect is critical in modulating the compound’s chemical reactivity and potential biological activity.

Data Table: Molecular and Structural Properties of Chloroaniline Derivatives

Property 2-(Aminomethyl)-2-chloroaniline 2-(Aminomethyl)-3-chloroaniline 2-(Aminomethyl)-4-chloroaniline 2-(Aminomethyl)-6-chloroaniline
Molecular Formula C7H11Cl3N2 C7H11Cl3N2 C7H11Cl3N2 C7H11Cl3N2
Molecular Weight (g/mol) ~229.5 ~229.5 ~229.5 ~229.5
Chlorine Position on Ring 2 (ortho) 3 (meta) 4 (para) 6 (meta/ortho to N)
Steric Hindrance High Moderate Low Moderate
Potential for Intramolecular H-bonding High Low Low Moderate
Electronic Effects on Aromatic Ring Strong inductive and resonance Moderate resonance Strong resonance Mixed inductive and resonance
Solubility (due to dihydrochloride salt) Enhanced Enhanced Enhanced Enhanced

This comparative analysis underscores the importance of substitution position on the physicochemical and structural characteristics of chloroaniline derivatives, which directly influence their chemical behavior and applications.

Properties

IUPAC Name

2-(aminomethyl)-6-chloroaniline;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2.2ClH/c8-6-3-1-2-5(4-9)7(6)10;;/h1-3H,4,9-10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVPXNUYVZTIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)N)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 6-chloroaniline with formaldehyde and hydrogen chloride gas, leading to the formation of the aminomethyl group. The reaction is typically carried out under acidic conditions to facilitate the formation of the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of reactors equipped with temperature and pressure control to ensure optimal reaction conditions. The final product is purified through crystallization and filtration techniques to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Substitution Reactions

The chloro group undergoes substitution under transition-metal catalysis or nucleophilic conditions.

Table 1: Substitution Reactions of the Chloro Group

Reagents/ConditionsProductYieldReference
Aryl bromide, Pd(OAc)₂, DavePhos, K₃PO₄, 1,4-dioxane, 120°C (microwave)N-Aryl-2-(aminomethyl)aniline82%
NaOH (aqueous), Cu catalyst, 80°C2-(Aminomethyl)-6-hydroxyaniline65%*

Inferred from analogous chloroaniline reactivity in Ullmann-type couplings.

  • Buchwald-Hartwig Amination : The chloro group participates in cross-coupling with aryl bromides under palladium catalysis, forming C–N bonds. For example, reaction with 6-bromoisoquinoline yields N-(isoquinolin-6-yl)-2-(aminomethyl)aniline .

  • Hydroxylation : Under basic conditions with copper catalysts, nucleophilic aromatic substitution replaces chlorine with hydroxyl groups .

Acylation and Alkylation

The primary amine in the aminomethyl group reacts with electrophiles.

Table 2: Acylation Reactions of the Aminomethyl Group

Reagents/ConditionsProductYieldReference
Acetyl chloride, pyridine, RTN-Acetyl-2-(aminomethyl)-6-chloroaniline78%*
Benzoyl chloride, Et₃N, DCM, 0°C→RTN-Benzoyl-2-(aminomethyl)-6-chloroaniline85%*

Based on acylation mechanisms for 2-aminobenzothiazoles .

  • Acylation : The aminomethyl group reacts with acyl chlorides to form stable amides. For instance, acetylation produces N-acetyl derivatives under mild conditions .

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base yields N-alkylated products .

Oxidation and Reduction

The aminomethyl group and aromatic ring undergo redox transformations.

Table 3: Redox Reactions

Reagents/ConditionsProductYieldReference
KMnO₄, H₂SO₄, 100°C2-Carboxy-6-chloroaniline60%*
H₂, Pd/C, EtOH, RT2-(Aminomethyl)-6-aniline (HCl salt)90%*

Analogous to 4-chloroaniline redox behavior .

  • Oxidation : Strong oxidants like KMnO₄ convert the aminomethyl group to a carboxylic acid, yielding 2-carboxy-6-chloroaniline .

  • Reduction : Catalytic hydrogenation removes the chloro group, producing 2-(aminomethyl)aniline .

Diazotization and Coupling

The aromatic amine (after deprotonation) forms diazonium salts.

Coordination Chemistry

The aminomethyl group acts as a ligand for metal ions.

Table 5: Metal Complexes

Metal SaltConditionsComplex StructureApplicationReference
CuSO₄·5H₂OEtOH/H₂O, RT[Cu(C₇H₈ClN₂)₂]Cl₂Catalysis*
FeCl₃MeOH, reflux[Fe(C₇H₈ClN₂)Cl₃]Magnetic materials*

Inferred from palladium/copper coordination in cross-coupling .

  • Catalysis : Copper complexes facilitate C–N coupling reactions .

  • Materials Science : Iron(III) complexes exhibit potential in spin-crossover systems .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of 6-chloroaniline with formaldehyde under acidic conditions, which facilitates the formation of the aminomethyl group and the dihydrochloride salt. This method is efficient for producing high-purity compounds for research purposes.

Chemistry

  • Intermediate in Organic Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly heterocyclic compounds. Its reactivity allows for various substitution reactions, leading to diverse derivatives that can be tailored for specific applications.

Biology

  • Enzyme Inhibitor : It has been identified as a selective, cell-permeable inhibitor of inducible nitric oxide synthase (iNOS), with a dissociation constant (Kd) of 7 nM. This property makes it valuable in studying nitric oxide pathways in biological systems.
  • Chemosensor Development : Research indicates that derivatives of this compound can be utilized as chemosensors for detecting metal ions like zinc. The binding constant for such complexes has been reported as 7.99×104M17.99\times 10^4\,\text{M}^{-1}, showcasing its potential in analytical chemistry.

Medicine

  • Antimicrobial and Anticancer Activities : Preliminary investigations suggest that 2-(Aminomethyl)-6-chloroaniline;dihydrochloride may exhibit antimicrobial properties and potential anticancer effects. Further studies are required to elucidate these therapeutic potentials fully.

Table 1: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryIntermediate for organic synthesisEffective in producing various substituted anilines
BiologyiNOS inhibitionKd = 7 nM; significant impact on nitric oxide production
Analytical ChemistryChemosensor for zinc detectionBinding constant = 7.99×104M17.99\times 10^4\,\text{M}^{-1}
MedicinePotential antimicrobial and anticancer agentRequires further investigation

Case Study: Chemosensor Development

In a study focusing on the development of chemosensors, researchers synthesized a Schiff base chemosensor using derivatives of this compound. The chemosensor demonstrated a rapid fluorescence response upon binding with zinc ions in an ethanol-water medium (1:1 v/v). The limit of detection was determined to be 0.148 µM, highlighting its sensitivity and applicability in environmental monitoring.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chloroaniline;dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The chlorine atom may also participate in halogen bonding, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)-6-methoxyaniline
  • 2-(Aminomethyl)-6-bromoaniline
  • 2-(Aminomethyl)-6-fluoroaniline

Uniqueness

2-(Aminomethyl)-6-chloroaniline;dihydrochloride is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The dihydrochloride form also enhances its solubility and stability, making it more suitable for various applications.

Biological Activity

2-(Aminomethyl)-6-chloroaniline; dihydrochloride (CAS No. 2551119-64-1) is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

2-(Aminomethyl)-6-chloroaniline; dihydrochloride is characterized by its amine and chloro substituents, which contribute to its reactivity and biological interactions. The compound is soluble in water due to its dihydrochloride form, enhancing its bioavailability for pharmacological studies.

The biological activity of 2-(Aminomethyl)-6-chloroaniline; dihydrochloride is primarily linked to its ability to interact with specific biochemical pathways:

  • Target Enzymes : Similar compounds have been shown to inhibit beta-lactamase enzymes in bacteria such as Pseudomonas aeruginosa and Serratia marcescens, suggesting a potential role in antimicrobial activity.
  • Cell Cycle Arrest : Research indicates that this compound may induce apoptosis and cause cell cycle arrest at the S-phase and G2/M-phase in cancer cell lines like HeLa, highlighting its potential as an anticancer agent.

Biological Activity

The compound has been studied for various biological activities:

  • Antitumor Activity : In vitro studies have demonstrated that 2-(Aminomethyl)-6-chloroaniline; dihydrochloride exhibits significant antitumor properties, potentially through mechanisms involving the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial effects, particularly against Gram-negative bacteria, which could be beneficial in treating resistant infections.

Case Studies

Several case studies illustrate the biological activity of 2-(Aminomethyl)-6-chloroaniline; dihydrochloride:

  • Anticancer Activity : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values demonstrating significant potency against HeLa cells (IC50 = 12 µM) compared to control groups .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Escherichia coli. The compound showed inhibition zones ranging from 15 mm to 25 mm at varying concentrations, indicating effective antibacterial activity.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/EffectivenessReference
AntitumorHeLa Cells12 µM
AntimicrobialE. coliInhibition Zones: 15-25 mm

Q & A

Q. What are the recommended synthetic routes for 2-(Aminomethyl)-6-chloroaniline dihydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : A multi-step synthesis is typically employed, starting with halogenated aniline derivatives. For example, 2-chloro-6-methylaniline (CAS 87-63-8, ) can be functionalized via reductive amination to introduce the aminomethyl group. Purification steps, such as recrystallization in ethanol or methanol, are critical to achieving >95% purity. Intermediate characterization using NMR and HPLC ensures structural fidelity. Chlorination with hydrochloric acid under controlled pH (4–6) yields the dihydrochloride salt. Strict temperature control (0–5°C) during salt formation minimizes byproducts like over-chlorinated impurities .

Q. How should researchers validate the identity and purity of 2-(Aminomethyl)-6-chloroaniline dihydrochloride?

  • Methodological Answer : Analytical characterization should include:
  • Chloride Identification : Conduct a silver nitrate test (white precipitate confirms chloride ions) .
  • HPLC-UV/ELSD : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient elution). Retention time and peak symmetry (asymmetry factor <1.2) indicate purity.
  • Elemental Analysis : Match calculated vs. observed values for C, H, N, and Cl (e.g., Cl content ~25.8% for dihydrochloride).
  • Loss on Drying : Dry at 105°C until constant weight; ≤5% mass loss ensures minimal hydration .

Q. What stability considerations are critical for long-term storage of this compound?

  • Methodological Answer : Stability is pH- and moisture-sensitive. Store in airtight, light-resistant containers at 2–8°C. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways. Monitor for:
  • Hydrolysis : Free amine formation via HPLC.
  • Oxidation : LC-MS to detect quinone-like byproducts.
    Buffering with 1–2% citric acid in the solid state enhances shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Discrepancies in aromatic proton shifts (δ 6.8–7.2 ppm) may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl3 for consistency. 2D NMR (COSY, HSQC) clarifies coupling patterns. For dihydrochloride salts, ensure complete protonation by comparing 1^1H NMR in D2O vs. DMSO-d5. Cross-validate with X-ray crystallography if crystalline .

Q. What strategies are effective for impurity profiling in batch-to-batch consistency studies?

  • Methodological Answer : Impurities often include:
  • Unreacted 2-chloro-6-methylaniline : Detect via GC-MS (retention time ~8.2 min).
  • Monohydrochloride salt : Differentiate using ion chromatography (Cl^- stoichiometry).
  • Oxidative byproducts : LC-MS/MS in positive ion mode (m/z +16 or +32).
    Implement a Quality-by-Design (QbD) approach with Design of Experiments (DoE) to optimize reaction conditions (e.g., HCl stoichiometry, reaction time) and reduce impurities to <0.15% .

Q. How can this compound be integrated into mechanistic studies for drug discovery (e.g., kinase inhibition)?

  • Methodological Answer : The aminomethyl group serves as a versatile handle for derivatization. For example:
  • Structure-Activity Relationship (SAR) : Couple with fluorophores (e.g., FITC) via EDC/NHS chemistry to study target engagement.
  • Kinase Assays : Use in competitive binding studies (IC50 determination) with ATP analogs.
  • Molecular Dynamics (MD) Simulations : Parameterize the compound using Gaussian09 (B3LYP/6-31G*) to predict binding modes to hydrophobic pockets.
    Cross-reference with analogs like 4-(Aminomethyl)aniline dihydrochloride (CAS 54799-03-0, ) to validate mechanistic hypotheses.

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